2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
2-Ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound featuring a triazolopyrimidinone core with a methyl group at position 5 and an ethoxy substituent at position 2. Triazolopyrimidinones are recognized for their versatility in medicinal chemistry, serving as scaffolds for antiviral, antitumor, and anti-inflammatory agents .
Properties
IUPAC Name |
2-ethoxy-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-3-14-8-10-7-9-5(2)4-6(13)12(7)11-8/h4H,3H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJHLBGQXLNXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=NC(=CC(=O)N2N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidinone Core
The synthesis begins with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a key precursor. Methylation of the thioxo group is achieved using dimethyl sulfate in an aqueous KOH solution at room temperature, yielding a methylthio derivative. Subsequent nitrosation with sodium nitrite in acetic acid introduces a nitroso group, which is reduced to an amino group via ammonium sulfide . This sequence establishes the substitution pattern necessary for cyclization.
Cyclization to Triazolopyrimidinone
Oxidative cyclization using meta-chloroperoxybenzoic acid (mCPBA) converts the intermediate into the triazolopyrimidinone core. For the target compound, ethylation at the 2-position is critical. This is achieved by reacting the hydroxylated intermediate with ethyl bromide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at 80°C. The methyl group at position 5 is introduced earlier via the methylthio intermediate or through subsequent alkylation.
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Intermediate I-7 (7-Isopropoxy-3-methyl-5-(methylsulfonyl)-3H-[1,triazolo[4,5-d]pyrimidine) is reacted with ethylamine and DIPEA in ethanol under reflux for 2 hours.
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Deprotection of the isopropyl group is performed using AcOH/HCl at 60–70°C, yielding the hydroxyl intermediate.
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Ethylation: The hydroxyl intermediate is treated with ethyl bromide and K₂CO₃ in DMF (80°C, 12 hours).
Yield : ~65–70% after column chromatography.
One-Pot Three-Component Synthesis
Reaction Components and Mechanism
This method employs 5-amino-1-phenyl-1H-1,2,4-triazole , 4-methylbenzaldehyde , and ethyl acetoacetate in a single pot. The reaction proceeds via a Knoevenagel condensation between the aldehyde and ethyl acetoacetate, followed by a Michael addition of the triazole amine to the arylidene intermediate. Intramolecular cyclization and dehydration yield the triazolopyrimidine scaffold.
Key Modifications for Target Compound :
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Use of 4-ethoxybenzaldehyde instead of 4-methylbenzaldehyde introduces the ethoxy group at position 2.
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Ethyl acetoacetate provides the methyl group at position 5 through its β-ketoester moiety.
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Catalyst: Ammonium para-toluenesulfonate (APTS, 10 mol%)
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Solvent: Ethanol
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Temperature: Reflux (78°C)
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Duration: 24 hours
Yield : 72–78% after recrystallization (ethanol/ether).
Post-Synthetic Functionalization
Alkylation of Hydroxyl Precursors
A hydroxylated triazolopyrimidine intermediate can be ethylated using diethyl sulfate in alkaline conditions. For example, treatment of 2-hydroxy-5-methyl-4H,7H-triazolo[1,5-a]pyrimidin-7-one with diethyl sulfate and NaOH in water/THF (1:1) at 60°C for 6 hours introduces the ethoxy group.
Buchwald-Hartwig Amination (for Analogous Structures)
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Multi-Step Synthesis | High regioselectivity; Scalable | Lengthy process (5–7 steps) | 65–70 |
| One-Pot Synthesis | Time-efficient; Atom-economical | Limited to commercially available aldehydes | 72–78 |
| Post-Synthetic Alkylation | Flexibility in introducing substituents | Requires hydroxylated intermediate | 82 |
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazolo-pyrimidine derivatives exhibit notable antimicrobial properties. A study demonstrated that 2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one showed effective inhibition against various bacterial strains. The compound's mechanism is believed to involve interference with bacterial DNA synthesis.
Case Study : In a comparative study of several triazole derivatives, 2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one was found to have a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies suggest that it induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Data Table: Anticancer Activity of 2-Ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12 | Caspase activation |
| A549 (Lung Cancer) | 18 | Cell cycle arrest |
Anti-inflammatory Effects
Recent studies have shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Case Study : In an animal model of induced inflammation, treatment with 2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one resulted in a significant reduction in swelling and pain compared to control groups.
Pesticide Development
The unique structure of 2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one allows it to act as a potential pesticide. Its efficacy against plant pathogens has been evaluated in various studies.
Data Table: Efficacy Against Plant Pathogens
| Pathogen | Concentration (g/L) | Efficacy (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 85 |
| Phytophthora infestans | 150 | 90 |
| Botrytis cinerea | 200 | 80 |
Herbicide Potential
In addition to its pesticidal properties, the compound has shown promise as a herbicide. Its ability to inhibit specific enzymatic pathways in plants suggests potential for development as an environmentally friendly herbicide.
Polymer Chemistry
The incorporation of triazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.
Case Study : Research on polymer composites containing 2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one revealed improved tensile strength and thermal resistance compared to control polymers without the compound.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells. This inhibition is achieved through binding to the active site of the enzyme, preventing its interaction with cyclin A2 .
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of triazolopyrimidinones are highly substituent-dependent. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Triazolopyrimidinone Derivatives
*Calculated based on molecular formula C8H10N4O2.
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The ethoxy group (electron-donating) in the target compound contrasts with electron-withdrawing groups like trifluoromethyl (CF3) in sc-352731 , affecting redox behavior and binding interactions.
- Steric Effects : Bulky substituents (e.g., 4-methoxyphenyl in S1-TP ) may hinder target engagement but improve selectivity.
Pharmacological Activities
Antiviral Activity :
- COVID-19 Mpro Inhibition: Lead1 (2-amino-5-benzazepinylmethyl) exhibited a binding free energy of −129.27 kJ/mol to SARS-CoV-2 Mpro, outperforming Lopinavir . The target compound’s ethoxy group may reduce binding affinity compared to amino substituents but could enhance pharmacokinetics.
- Herpes Simplex Virus (HSV): Derivatives with morpholinomethyl or piperidinomethyl groups (S2-TP, S3-TP) showed moderate activity , suggesting alkylamine side chains are critical for antiviral effects.
Anti-inflammatory Activity :
- Nitro-substituted analogs (e.g., 10f, 10g) demonstrated protective effects against LPS-induced lung injury via NF-κB pathway modulation . The target compound’s ethoxy group may lack the electron-deficient nitro group’s reactivity but could offer milder immunomodulatory effects.
Antitumor Potential:
Physicochemical and Electrochemical Properties
Table 3: Comparative Physicochemical Data
*Calculated using ChemDraw.
‡Estimated based on substituent contributions.
Electrochemical Behavior :
- S1-TP exhibited irreversible oxidation due to its chloromethyl group, while electron-withdrawing substituents (CF3) shifted redox potentials negatively . The target compound’s ethoxy group may stabilize radical intermediates, favoring reversible electron transfer.
Biological Activity
2-Ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS No. 92146-20-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C8H10N4O2
- Molecular Weight : 194.19 g/mol
- IUPAC Name : 2-Ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Biological Activity Overview
Research indicates that 2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exhibits a variety of biological activities:
Antimicrobial Activity
Studies have demonstrated the compound's effectiveness against various microbial strains. The mechanism often involves the inhibition of specific enzymes or pathways essential for microbial survival.
Anticancer Properties
The compound has shown promise in cancer research:
- Mechanism of Action : It may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous cells.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties through modulation of neurotransmitter systems. This includes potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases .
In Vitro Studies
In vitro studies have highlighted the compound's ability to modulate nAChRs:
- Study on α7 nAChRs : The compound was tested for its efficacy as a positive allosteric modulator. It exhibited significant enhancement of receptor activity with an EC50 value indicating potent modulation at low concentrations .
| Compound | EC50 (µM) | Max. Modulation (%) |
|---|---|---|
| 2-Ethoxy-5-methyl | 0.14 | 600 |
| Control | 0.22 | 300 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that variations in substituents on the triazolo-pyrimidine scaffold significantly influence biological activity. For instance, the presence of ethoxy and methyl groups enhances receptor binding affinity compared to other derivatives lacking these groups .
Q & A
Basic: What are the most effective synthetic routes for 2-ethoxy-5-methyl-triazolopyrimidinone, and how can reaction yields be optimized?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of 3,5-diamino-1,2,4-triazole with substituted 1,3-diketones. A key protocol involves using catalysts like tetramethylenediamine piperidine (TMDP) in ethanol/water (1:1 v/v) to achieve yields >85% . Optimization strategies include:
- Catalyst selection : TMDP outperforms traditional bases (e.g., piperidine) due to its dual role as a base and phase-transfer agent.
- Solvent systems : Polar aprotic solvents (DMF) enhance cyclization efficiency .
- Temperature control : Reactions at 80–90°C minimize side-product formation .
Advanced: How can contradictory data on the compound’s antiviral activity be resolved in preclinical studies?
Methodological Answer:
Discrepancies in bioactivity data often arise from variations in assay conditions or target specificity. To address this:
- Standardized assays : Use cell lines with consistent expression of viral polymerases (e.g., HCV NS5B) and validate via qRT-PCR .
- Dose-response profiling : Compare IC₅₀ values across studies, noting differences in solvent carriers (e.g., DMSO vs. aqueous buffers) that affect solubility .
- Molecular docking : Reconcile activity differences by analyzing binding poses with viral targets (e.g., RNA-dependent RNA polymerases) using software like AutoDock Vina .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy at C2, methyl at C5) and ring fusion patterns .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺ at m/z 223.096) and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for SAR studies .
Advanced: What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Functional group modification : Replace the ethoxy group with hydrophilic substituents (e.g., methoxymethyl) to enhance aqueous solubility .
- Co-solvent systems : Use PEG-400/water mixtures (70:30) to maintain stability during IV administration .
- Prodrug design : Introduce phosphate esters at the 7-position, which hydrolyze in vivo to release the active compound .
Basic: How is the compound’s antimicrobial activity evaluated against resistant bacterial strains?
Methodological Answer:
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution per CLSI guidelines .
- Synergy studies : Combine with β-lactam antibiotics to assess inhibition of penicillin-binding proteins (PBPs) via checkerboard assays .
- Resistance profiling : Serial passage experiments over 20 generations identify mutations in target enzymes (e.g., dihydrofolate reductase) .
Advanced: How can computational modeling predict the compound’s interaction with kinase targets?
Methodological Answer:
- Molecular dynamics simulations : Simulate binding to CDK2 using AMBER force fields to assess stability of hydrogen bonds (e.g., N3–Asp86) .
- Free energy calculations : MM-PBSA analysis quantifies binding affinities (ΔG ~ −8.2 kcal/mol) for prioritization in kinase inhibitor screens .
- Pharmacophore mapping : Identify critical features (e.g., hydrophobic C5-methyl, hydrogen-bond acceptor at C7) using Schrödinger’s Phase .
Basic: What are the key structural analogs of this compound, and how do their activities differ?
Methodological Answer:
Advanced: How can thermodynamic properties like heat of formation (HOF) be calculated for energetic derivatives of this compound?
Methodological Answer:
- DFT calculations : Use Gaussian 09 with B3LYP/6-311++G** to compute HOF values for nitro-substituted derivatives (e.g., 2-nitro-5-methyl analog: HOF = 289 kJ/mol) .
- Isodesmic reactions : Compare with reference compounds (e.g., triazolotriazine) to minimize computational error .
Basic: What are the best practices for handling impurities during scale-up synthesis?
Methodological Answer:
- HPLC monitoring : Use C18 columns (ACN/water gradient) to detect and quantify impurities (e.g., unreacted triazole intermediates) .
- Recrystallization : Purify using ethyl acetate/hexane (3:1) to remove hydrophobic byproducts .
- Catalyst recycling : Recover TMDP via aqueous extraction to reduce costs and waste .
Advanced: How does the ethoxy group at C2 influence metabolic stability in hepatic microsomes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
